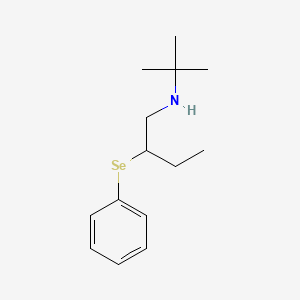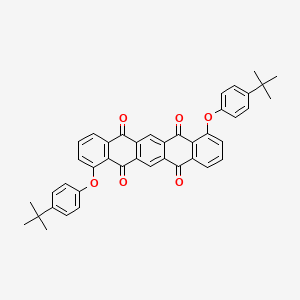
1,8-Bis(4-tert-butylphenoxy)pentacene-5,7,12,14-tetrone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,8-Bis(4-tert-butylphenoxy)pentacene-5,7,12,14-tetrone is a complex organic compound known for its unique structural and electronic properties. This compound is part of the pentacene family, which is widely studied for its applications in organic electronics, particularly in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis(4-tert-butylphenoxy)pentacene-5,7,12,14-tetrone typically involves the functionalization of pentacene-5,7,12,14-tetrone. One common method includes the reaction of pentacene-5,7,12,14-tetrone with 4-tert-butylphenol in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants and products.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
1,8-Bis(4-tert-butylphenoxy)pentacene-5,7,12,14-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学研究应用
1,8-Bis(4-tert-butylphenoxy)pentacene-5,7,12,14-tetrone has several scientific research applications:
Organic Electronics: It is used in the development of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its excellent charge transport properties.
Material Science: The compound’s unique electronic properties make it a valuable material for studying charge transfer and electronic interactions in organic semiconductors.
Chemical Sensors: Its sensitivity to various chemical environments allows it to be used in the development of chemical sensors for detecting specific analytes.
作用机制
The mechanism of action of 1,8-Bis(4-tert-butylphenoxy)pentacene-5,7,12,14-tetrone involves its interaction with molecular targets and pathways related to charge transport and electronic interactions. The compound’s structure allows for efficient π-π stacking interactions, facilitating charge transfer and transport in organic electronic devices. Additionally, its functional groups can interact with various chemical species, making it useful in sensor applications.
相似化合物的比较
Similar Compounds
Pentacene-5,7,12,14-tetrone: The parent compound, which lacks the 4-tert-butylphenoxy groups.
1,8-Diphenoxypentacene-5,7,12,14-tetrone: Similar structure but with phenoxy groups instead of tert-butylphenoxy groups.
1,8-Bis(4-methoxyphenoxy)pentacene-5,7,12,14-tetrone: Contains methoxyphenoxy groups instead of tert-butylphenoxy groups.
Uniqueness
1,8-Bis(4-tert-butylphenoxy)pentacene-5,7,12,14-tetrone is unique due to the presence of the 4-tert-butylphenoxy groups, which enhance its solubility and stability compared to other similar compounds. These groups also influence the compound’s electronic properties, making it particularly suitable for applications in organic electronics and sensors.
属性
CAS 编号 |
872996-47-9 |
|---|---|
分子式 |
C42H34O6 |
分子量 |
634.7 g/mol |
IUPAC 名称 |
1,8-bis(4-tert-butylphenoxy)pentacene-5,7,12,14-tetrone |
InChI |
InChI=1S/C42H34O6/c1-41(2,3)23-13-17-25(18-14-23)47-33-11-7-9-27-35(33)39(45)31-21-30-32(22-29(31)37(27)43)40(46)36-28(38(30)44)10-8-12-34(36)48-26-19-15-24(16-20-26)42(4,5)6/h7-22H,1-6H3 |
InChI 键 |
YUKOCRNXWZVHKC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=CC3=C2C(=O)C4=CC5=C(C=C4C3=O)C(=O)C6=C(C5=O)C=CC=C6OC7=CC=C(C=C7)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[4-(Diethylamino)phenyl]methylidene}-2-methylbenzene-1-sulfonamide](/img/structure/B14200953.png)
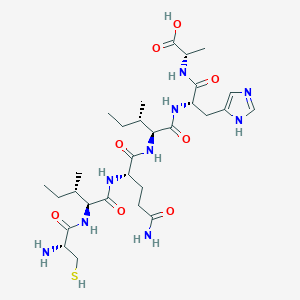


![3-Amino-5-[(E)-(1,3-thiazol-2-yl)diazenyl]phenol](/img/structure/B14200966.png)
![2,6-Bis[(2-hydroxyethyl)sulfanyl]benzaldehyde](/img/structure/B14200972.png)
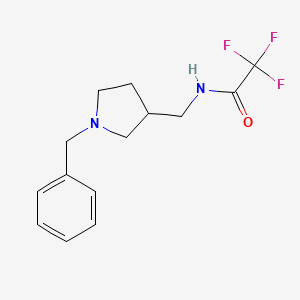
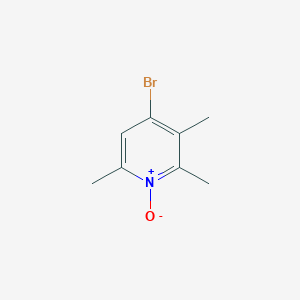
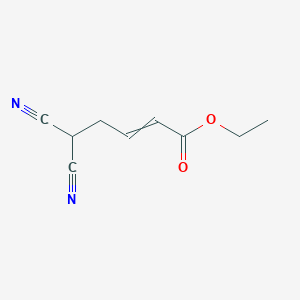
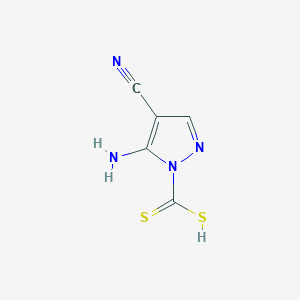

![1-(3-{Bis[(quinolin-2-yl)methyl]amino}propyl)-1H-pyrrole-2,5-dione](/img/structure/B14201012.png)
